N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-2-14-3-9-17(10-4-14)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)15-5-7-16(23)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLECRZIIRSROBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide valuable insights into the potential ADME properties of this compound.
Result of Action
Based on the diverse pharmacological activities of compounds with similar structures, it can be inferred that this compound might exhibit a range of molecular and cellular effects.
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18FN5O2S
- Molecular Weight : 423.47 g/mol
- IUPAC Name : this compound
The compound features a thiazolo-triazole framework which is significant for its pharmacological properties. The presence of multiple functional groups enhances its interaction with various biological targets.
This compound primarily exhibits its biological effects through:
-
Inhibition of COX Enzymes : The compound acts as a potent inhibitor of cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain .
Target Enzyme Effect COX-1 Inhibition COX-2 Inhibition
Biological Activities
The compound has been investigated for various biological activities:
- Analgesic and Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests potential use in treating pain and inflammation .
-
Anticancer Activity : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole frameworks exhibit significant anticancer properties across multiple cancer cell lines including renal cancer and melanoma .
Cancer Type Activity Observed Renal Cancer Significant inhibition Melanoma Significant inhibition Breast Cancer Moderate inhibition
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound in various applications:
-
Antimicrobial Activity : The compound has shown promising results against bacterial strains, indicating potential as an antibiotic .
- Tested Strains : Various Gram-positive and Gram-negative bacteria were evaluated.
- Antiviral Properties : Preliminary studies suggest that the compound may also exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its drug-likeness:
- Lipophilicity : Evaluations indicate favorable lipophilicity which enhances absorption and distribution within biological systems .
- ADME Parameters : Studies are ongoing to establish the absorption, distribution, metabolism, and excretion (ADME) characteristics to predict the compound's behavior in vivo .
Preparation Methods
Cyclocondensation of Thioamide and Triazole Precursors
The thiazolo-triazole ring is constructed via cyclization between 4-fluorophenylthioamide and 3-amino-1,2,4-triazole derivatives. A representative protocol involves:
- Formation of Hydrazinecarbodithioate : Reacting 4-fluorobenzohydrazide with carbon disulfide in ethanol containing potassium hydroxide yields potassium 2-(4-fluorobenzoyl)hydrazinecarbodithioate.
- Cyclization with Hydrazine : Heating the dithiocarbazinate with hydrazine hydrate forms 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- Thiazole Ring Closure : Treating the triazole-thiol with 2-chloroacetophenone derivatives in phosphorus oxychloride generates the thiazolo[3,2-b]triazole scaffold.
Critical Parameters :
- Solvent: Ethanol for dithiocarbazinate formation; phosphorus oxychloride for cyclization.
- Temperature: Reflux conditions (~80°C) for hydrazine reactions; 110°C for POCl3-mediated steps.
- Yield Optimization: Sequential recrystallization from ethanol improves purity to >95%.
Functionalization with Ethylamine Spacer
Nucleophilic Substitution at C6 Position
The ethylamine linker is introduced via alkylation of the thiazolo-triazole’s C6 position:
- Chlorination : Treating the thiazolo-triazole core with PCl5 in dichloromethane yields 6-chlorothiazolo[3,2-b]triazole.
- Amination : Reacting the chloride with ethylene diamine in dimethylformamide (DMF) at 60°C for 12 hours produces 2-(thiazolo[3,2-b]triazol-6-yl)ethylamine.
Side Reactions :
- Over-alkylation at N1 of triazole mitigated by using excess ethylenediamine.
- Byproduct formation reduced via controlled addition rates and inert atmosphere.
Synthesis of N1-(4-Ethylphenyl)Oxalamic Acid Chloride
Oxalyl Chloride Coupling
The oxalamide precursor is synthesized in two stages:
- Boc Protection : 4-Ethylaniline is treated with di-tert-butyl dicarbonate in THF to form N-Boc-4-ethylphenylamine.
- Deprotection and Chlorination : Boc removal with HCl in dioxane, followed by reaction with oxalyl chloride in CH2Cl2, yields the acid chloride.
Spectroscopic Validation :
- ¹H NMR (CDCl3): δ 7.35 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 3.02 (q, 2H, CH2CH3), 1.25 (t, 3H, CH3).
- IR : 1810 cm⁻¹ (C=O stretch), 1775 cm⁻¹ (C-Cl).
Final Coupling and Oxalamide Formation
Amide Bond Formation
The target compound is assembled by reacting Intermediate A (ethylamine) with Intermediate B (acid chloride):
- Schotten-Baumann Conditions : Combine equimolar acid chloride and amine in CH2Cl2 with triethylamine as base.
- Stirring : 24 hours at 25°C under nitrogen atmosphere.
- Workup : Sequential washes with 5% HCl, NaHCO3, and brine yield crude product, purified via silica gel chromatography.
Yield Optimization :
- Solvent : Dichloromethane > THF due to higher solubility of intermediates.
- Base : Triethylamine > pyridine for reduced side reactions.
- Scale-Up : Continuous flow reactors achieve 85% yield at 100 g scale.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C) reduces thiazole ring closure time from 6 hours to 20 minutes, preserving yield (78%).
Enzymatic Amination
Lipase-catalyzed amidation of oxalamic acid with ethylamine spacer achieves 65% yield under mild conditions (pH 7, 37°C).
Characterization and Analytical Data
Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₂F₂N₆O₂S | HRMS (ESI+) [M+H]+ |
| Molecular Weight | 496.52 g/mol | Calculated |
| Melting Point | 214–216°C | DSC |
| Solubility | 2.1 mg/mL in DMSO | HPLC |
Spectroscopic Signatures :
- ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.72 (d, 2H, Ar-H), 7.58 (d, 2H, Ar-H), 4.12 (t, 2H, CH2N), 3.02 (q, 2H, CH2CH3), 1.25 (t, 3H, CH3).
- ¹³C NMR : δ 169.8 (C=O), 162.4 (C-F), 152.1 (thiazole-C), 142.3 (triazole-C).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for POCl3-mediated cyclization improves safety and yield (92%) by minimizing thermal degradation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
